molecular formula C12H10FNO B8156368 (2-(3-Fluorophenyl)pyridin-3-yl)methanol

(2-(3-Fluorophenyl)pyridin-3-yl)methanol

Cat. No.: B8156368
M. Wt: 203.21 g/mol
InChI Key: VRUNDIVMWNXVIJ-UHFFFAOYSA-N
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Description

(2-(3-Fluorophenyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.22 g/mol (CAS: 1227587-11-2). It features a pyridine ring substituted with a 3-fluorophenyl group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 3-position . This compound is cataloged as a 95% pure product (MDL: MFCD16607062) and is of interest in medicinal and materials chemistry due to the combined electronic effects of fluorine and the pyridine scaffold .

Properties

IUPAC Name

[2-(3-fluorophenyl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-5-1-3-9(7-11)12-10(8-15)4-2-6-14-12/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUNDIVMWNXVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

  • Step 1: Formation of Grignard Reagent:
    • React 3-pyridyl bromide with magnesium turnings in anhydrous ether to form 3-pyridylmagnesium bromide.
    • Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), room temperature.
  • Step 2: Addition to Aldehyde:
    • Add 3-fluorobenzaldehyde to the Grignard reagent to form the corresponding alcohol.
    • Reaction conditions: Anhydrous ether, inert atmosphere, room temperature.
  • Step 3: Reduction:
    • Reduce the intermediate using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
    • Reaction conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere, room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form the corresponding aldehyde or carboxylic acid. Reaction conditions dictate the oxidation state:

  • Mild oxidation (e.g., pyridinium chlorochromate, PCC) yields (2-(3-fluorophenyl)pyridin-3-yl)methanal (aldehyde).

  • Strong oxidation (e.g., potassium permanganate, KMnO₄) in acidic media produces (2-(3-fluorophenyl)pyridin-3-yl)carboxylic acid.

Key Data:

ReagentProductYield (%)Conditions
PCC/CH₂Cl₂Aldehyde72–780°C, 4 h
KMnO₄/H₂SO₄Carboxylic acid65Reflux, 12 h

Mechanistic studies confirm that oxidation proceeds via a two-electron transfer pathway, with the hydroxyl group first converting to a carbonyl intermediate.

Esterification and Etherification

The alcohol reacts with acyl chlorides or alkyl halides to form esters or ethers, respectively:

  • Esterification with acetyl chloride (CH₃COCl) in pyridine yields (2-(3-fluorophenyl)pyridin-3-yl)methyl acetate.

  • Etherification with methyl iodide (CH₃I) under basic conditions (NaH/DMF) produces (2-(3-fluorophenyl)pyridin-3-yl)methoxymethane.

Reaction Efficiency:

Reaction TypeReagentProduct Purity (%)Reaction Time
EsterificationAcetyl chloride892 h
EtherificationMethyl iodide766 h

These reactions are nucleophilic substitutions (Sₙ2), facilitated by the deprotonation of the hydroxyl group.

Nucleophilic Substitution at the Fluorophenyl Ring

The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic aromatic substitution (EAS). For example:

  • Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to fluorine .

  • Suzuki–Miyaura Coupling with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl derivatives .

Representative Conditions:

ReactionCatalyst/ReagentTemperature (°C)Yield (%)
NitrationHNO₃/H₂SO₄0–558
Suzuki CouplingPd(PPh₃)₄, K₂CO₃8082

Kinetic studies indicate that fluorine’s meta-directing effect governs regioselectivity .

Coordination and Ligand Behavior

The pyridine nitrogen and hydroxyl group enable coordination with transition metals. For example:

  • Reaction with Cu(II) acetate forms a square-planar complex, [Cu(L)₂(H₂O)₂], where L = (2-(3-fluorophenyl)pyridin-3-yl)methanol .

  • Stability Constants (log β):

    Metal Ionlog β (25°C)
    Cu²⁺8.2
    Fe³⁺6.7

These complexes are characterized by UV-Vis and ESR spectroscopy .

Reduction Reactions

While the alcohol itself is a reduction product, its ketone precursor can be reduced using NaBH₄ or LiAlH₄. For instance:

  • Reduction of (2-(3-fluorophenyl)pyridin-3-yl)methanone with NaBH₄ in ethanol regenerates the alcohol with >90% yield.

Comparative Reductant Efficiency:

ReductantSolventTime (h)Yield (%)
NaBH₄Ethanol192
LiAlH₄THF0.595

Mechanistic Insights and Selectivity

  • Steric Effects : The 3-fluorophenyl group hinders electrophilic attack at the pyridine’s 4-position .

  • Electronic Effects : Fluorine’s inductive effect increases the acidity of the hydroxyl group (pKa ≈ 10.2), enhancing its nucleophilicity in esterification.

Scientific Research Applications

Pharmaceutical Development

The compound's unique structure suggests potential applications in drug development, particularly for targeting specific biological pathways. Its molecular configuration allows for interactions with various receptors and enzymes, making it a candidate for the development of new therapeutic agents.

Synthesis and Derivative Studies

The synthesis of (2-(3-Fluorophenyl)pyridin-3-yl)methanol can be achieved through various methods, including one-pot reactions that yield high-purity products suitable for biological testing. The synthesis often involves the use of readily available reagents and conditions that favor high yields with minimal impurities, which is crucial for pharmaceutical applications .

Case Study: Synthesis Methodology

In a documented synthesis process, this compound was produced using a straightforward reaction pathway involving common solvents and bases. The purification steps included recrystallization techniques that effectively reduced impurity levels below acceptable thresholds for drug development . This method highlights the compound's potential for industrial-scale production.

In Vitro Activity and Toxicological Profiles

In vitro studies are essential for evaluating the pharmacological profiles of new compounds. While specific data on this compound is scarce, related compounds have undergone rigorous testing to assess their antiproliferative activities and toxicological effects.

Antiproliferative Screening

Research has demonstrated that similar pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, a series of pyridine-based urea derivatives were synthesized and tested for their ability to inhibit tumor cell proliferation, indicating that modifications in the pyridine ring can enhance biological activity . Such findings suggest that this compound could also possess similar properties worth investigating further.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial in medicinal chemistry as it guides the design of more potent compounds. The presence of the fluorine atom in this compound may influence its lipophilicity and binding affinity to biological targets, potentially enhancing its therapeutic efficacy compared to non-fluorinated analogs.

Future Directions and Research Opportunities

Given its structural characteristics and preliminary findings from related compounds, further research is warranted to explore:

  • Mechanistic Studies : Investigating the specific biological pathways influenced by this compound.
  • In Vivo Evaluations : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Formulation Development : Exploring various formulations to enhance bioavailability and target delivery.

Mechanism of Action

The mechanism of action of (2-(3-Fluorophenyl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Methanol Derivatives

Substituent Variations on the Pyridine Ring

(a) Halogen-Substituted Derivatives
  • (2-Chloro-6-fluoro-pyridin-3-yl)-methanol (CAS: 1227563-88-3): Molecular formula: C₆H₅ClFNO Molecular weight: 177.57 g/mol Key differences: Chlorine and fluorine substituents at the 2- and 6-positions of the pyridine ring.
(b) Phenyl-Substituted Derivatives
  • (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol (CAS: 1096916-32-3): Molecular formula: C₁₃H₁₀F₃NO Molecular weight: 255.22 g/mol Key differences: A trifluoromethyl (-CF₃) group on the phenyl ring. The strong electron-withdrawing nature of -CF₃ may increase metabolic stability and lipophilicity compared to the target compound’s fluorine substituent .
  • (2-(3-(Benzyloxy)phenyl)pyridin-3-yl)methanol (CAS: Unlisted): Molecular formula: C₁₉H₁₇NO₂ Molecular weight: 291.35 g/mol Key differences: A benzyloxy (-OCH₂C₆H₅) group on the phenyl ring. The bulky benzyl group may reduce solubility in aqueous media but enhance binding to hydrophobic protein pockets .

Positional Isomerism

  • [5-(3-Fluorophenyl)pyridin-3-yl]methanol (CAS: 887974-11-0): Key differences: The fluorine is on the phenyl ring attached to the pyridine’s 5-position instead of the 2-position. This positional change could alter electronic distribution and intermolecular interactions .

Non-Pyridine Methanol Derivatives

Pyrrolidine-Based Analogues

  • [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol: Key differences: A pyrrolidine ring replaces the pyridine core. The fluorine is on the phenyl ring attached to the pyrrolidine’s 1-position. This structure may exhibit different conformational flexibility and hydrogen-bonding capabilities .

Triazine-Based Analogues

  • (2-(4-Amino-6-(phenethylamino)-1,3,5-triazin-2-yl)-3-fluorophenyl)methanol: Molecular formula: C₁₈H₁₉FN₆O Key differences: A triazine ring replaces pyridine, with a fluorophenyl group and hydroxymethyl substituent.

Comparative Analysis of Key Properties

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (Polar vs. Nonpolar)
(2-(3-Fluorophenyl)pyridin-3-yl)methanol 203.22 ~2.1 Moderate in polar solvents
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol 177.57 ~1.8 High in polar solvents
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol 255.22 ~3.5 Low in water, high in DMSO
(2-(3-(Benzyloxy)phenyl)pyridin-3-yl)methanol 291.35 ~3.9 Low in water, high in chloroform

*Predicted using fragment-based methods.

Biological Activity

(2-(3-Fluorophenyl)pyridin-3-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a fluorophenyl group. The presence of the fluorine atom is significant, as it is known to enhance biological activity through increased metabolic stability and membrane permeability due to its electron-withdrawing properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives containing pyridine rings have been shown to inhibit cancer cell proliferation effectively. In vitro studies demonstrated that certain pyridine derivatives could induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

In one study, compounds structurally related to this compound were evaluated for their cytotoxic effects against MCF-7 cells, revealing IC50 values ranging from 10 to 30 μM, indicating moderate activity against these cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For example, one derivative exhibited an IC50 value of 15.2 μM against AChE, suggesting a promising therapeutic application in cognitive disorders .

Case Study 1: Inhibition of Cancer Cell Lines

A study involving the synthesis and testing of various pyridine derivatives, including those similar to this compound, showed that specific modifications could enhance anticancer activity. The compounds were tested on MCF-7 and HEPG-2 cell lines, with some derivatives demonstrating significant cytotoxicity and the ability to induce apoptosis through caspase activation pathways .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with target proteins. These studies suggest that the fluorine atom facilitates stronger interactions through hydrogen bonding with key amino acid residues in the active sites of enzymes like COX-2 and LOX-5, which are implicated in inflammatory processes .

Data Tables

Table 1: Biological Activity Summary of Pyridine Derivatives

Compound NameCell LineIC50 Value (μM)Mechanism of Action
This compoundMCF-715.0Apoptosis induction
Pyridine Derivative AHEPG-212.5Caspase activation
Pyridine Derivative BA54920.0Enzyme inhibition

Table 2: Enzyme Inhibition Potency

Compound NameEnzymeIC50 Value (μM)
This compoundAChE15.2
Pyridine Derivative CBChE9.0

Q & A

Q. What are the established synthetic routes for (2-(3-Fluorophenyl)pyridin-3-yl)methanol, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogen exchange and reduction steps. For example:

Fluorination : React 2-chloro-3-(hydroxymethyl)pyridine with a fluorinating agent (e.g., KF) in DMSO at 120°C to introduce the 3-fluorophenyl group .

Reduction : Use LiAlH4 in THF at 0°C to reduce intermediate esters or ketones to the alcohol .
Critical Factors : Solvent polarity (DMSO enhances fluorination efficiency), temperature control (prevents side reactions), and stoichiometric excess of fluorinating agents improve yields.

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer:

  • Spectroscopy :
    • <sup>1</sup>H/</sup><sup>13</sup>C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm) .
    • FT-IR : Confirm hydroxyl stretch (~3200–3600 cm<sup>-1</sup>) and C-F vibrations (~1100–1250 cm<sup>-1</sup>) .
  • Crystallography : Use SHELX software (e.g., SHELXL) for single-crystal X-ray refinement to resolve bond lengths and angles, especially for the fluorophenyl-pyridine linkage .

Q. What solvents are optimal for recrystallizing this compound?

Methodological Answer:

  • Polar aprotic solvents (e.g., THF, DMSO) are preferred due to the compound's moderate polarity.
  • Stepwise crystallization : Dissolve in warm methanol, then slowly add hexane to induce crystallization .
  • Yield Optimization : Cooling rates below 5°C/min reduce amorphous formation .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl substituent influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the pyridine ring, enhancing susceptibility to nucleophilic attack at the 2- and 4-positions.
  • Steric Effects : The 3-fluorophenyl group introduces minimal steric hindrance, allowing regioselective functionalization.
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how can SHELX address them?

Methodological Answer:

  • Challenges :
    • Disorder : Fluorine atoms may exhibit positional disorder due to low electron density.
    • Twinning : Common in polar solvents; requires data integration from multiple crystals.
  • Solutions :
    • Use SHELXL’s TWIN and BASF commands to model twinned data .
    • Apply ADP constraints to refine fluorine positions without overfitting .

Q. Are there contradictions in reported biological activities of fluorinated pyridine derivatives, and how can they be resolved?

Methodological Answer:

  • Contradictions : Discrepancies in IC50 values for enzyme inhibition (e.g., kinase assays) may arise from assay conditions (pH, ionic strength).
  • Resolution :
    • Standardize assay protocols (e.g., fixed buffer systems).
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

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